molecular formula C20H18O4 B11155447 4-ethyl-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one

4-ethyl-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one

Cat. No.: B11155447
M. Wt: 322.4 g/mol
InChI Key: FNUMSBBXAIMFCW-UHFFFAOYSA-N
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Description

4-ethyl-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives This compound is characterized by its unique structure, which includes an ethyl group at the 4-position, a phenylpropanoyloxy group at the 7-position, and a chromen-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one typically involves the esterification of a chromen-2-one derivative with a phenylpropanoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. The product is typically purified by recrystallization or column chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

4-ethyl-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-ethyl-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

4-ethyl-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one can be compared with other chromen-2-one derivatives, such as:

Properties

Molecular Formula

C20H18O4

Molecular Weight

322.4 g/mol

IUPAC Name

4-ethyl-7-(1-oxo-1-phenylpropan-2-yl)oxychromen-2-one

InChI

InChI=1S/C20H18O4/c1-3-14-11-19(21)24-18-12-16(9-10-17(14)18)23-13(2)20(22)15-7-5-4-6-8-15/h4-13H,3H2,1-2H3

InChI Key

FNUMSBBXAIMFCW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)C3=CC=CC=C3

Origin of Product

United States

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